molecular formula C16H14BrN3 B13930641 1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine

1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine

Katalognummer: B13930641
Molekulargewicht: 328.21 g/mol
InChI-Schlüssel: WLUKTZFBRPIHNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromophenyl group at position 1, a methyl group at position 3, and a phenyl group at position 4. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl group, which influences its reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C16H14BrN3

Molekulargewicht

328.21 g/mol

IUPAC-Name

2-(2-bromophenyl)-5-methyl-4-phenylpyrazol-3-amine

InChI

InChI=1S/C16H14BrN3/c1-11-15(12-7-3-2-4-8-12)16(18)20(19-11)14-10-6-5-9-13(14)17/h2-10H,18H2,1H3

InChI-Schlüssel

WLUKTZFBRPIHNY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.